4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 7-position with a benzene sulfonamide bearing a bromine atom at the 4-position. Its molecular framework combines sulfonamide moieties with a bicyclic heteroaromatic system, making it a candidate for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCVJISJGQGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the ethanesulfonyl group and the formation of the tetrahydroquinoline ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and other functional groups may also play a role in the compound’s overall biological activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Estimated based on molecular formula C₁₇H₁₈BrN₂O₄S₂.
†Calculated from data in .
Key Observations :
- Sulfonyl/Carbonyl Groups : The ethanesulfonyl group (target) is less sterically demanding than thiophene-carbonyl (Evidences 4, 6) or fluorophenylsulfonyl (), which may influence binding pocket interactions in biological targets .
- Core Modifications: The quinazolinone-based compound () lacks the tetrahydroquinoline scaffold, reducing conformational flexibility but introducing a lactam moiety for hydrogen bonding .
Physicochemical and Spectral Properties
Melting Points :
Spectral Data :
- IR Spectroscopy : The target compound’s sulfonamide groups would exhibit asymmetric/symmetric SO₂ stretches near 1,338 and 1,165 cm⁻¹, similar to ’s sulfonamide .
- ¹H-NMR : The ethanesulfonyl group’s methyl protons would resonate at ~1.2–1.5 ppm (triplet), distinct from thiophene-carbonyl analogs (aromatic protons at ~7.0–7.5 ppm) .
Biological Activity
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic compound that belongs to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for developing therapeutic agents based on its structure.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromine atom : Imparts unique reactivity.
- Ethanesulfonyl group : Enhances solubility and biological activity.
- Tetrahydroquinoline moiety : Known for various pharmacological effects.
Molecular Formula
The mechanism of action of this compound primarily involves the inhibition of bacterial folate synthesis. This occurs through the sulfonamide group’s interaction with dihydropteroate synthase, an enzyme critical for bacterial growth. By inhibiting this enzyme, the compound can effectively reduce bacterial proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, studies have shown that this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in activated macrophages treated with the compound.
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
Study 2: Cardiovascular Implications
Another investigation explored the cardiovascular effects of benzenesulfonamides. The study reported that derivatives could influence perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies. The specific effects of this compound on vascular systems warrant further research.
Pharmacokinetic Properties
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolic Stability | High |
These parameters indicate favorable characteristics for oral administration and therapeutic use.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR (e.g., DMSO- or CDCl) to confirm aromatic proton environments and sulfonamide NH peaks (~δ 7.4–8.1 ppm) .
- FT-IR : Detect SO asymmetric/symmetric stretches (~1372 cm, 1169 cm) and NH vibrations (~3259 cm) .
- HRMS : Validate molecular weight (e.g., [M+Na$ ^+ $$
at 447.9967) and isotopic patterns for bromine .
How to address discrepancies in NMR spectral data during structural elucidation?
Advanced Research Question
- Comparative Analysis : Cross-reference with published spectra of structurally similar sulfonamides (e.g., 4-bromo-N-aryl derivatives) to resolve overlapping signals .
- Computational Prediction : Use tools like ACD/Labs or ChemDraw to simulate NMR shifts based on substituent effects and ring currents .
- 2D NMR : Employ COSY and HSQC to assign coupled protons and quaternary carbons, particularly in the tetrahydroquinoline moiety .
What safety precautions are necessary when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of sulfonamide dust or vapors .
- Storage : Keep in a cool, dry place away from ignition sources (flash point >150°C) and incompatible agents (e.g., strong oxidizers) .
What strategies are effective in studying the structure-activity relationships (SAR) of derivatives of this compound?
Advanced Research Question
- Derivative Synthesis : Modify substituents (e.g., bromo → chloro, ethanesulfonyl → methylsulfonyl) and assess bioactivity via in vitro assays .
- Pharmacophore Modeling : Identify critical motifs (e.g., sulfonamide group, tetrahydroquinoline ring) using docking studies against target proteins .
- QSAR Analysis : Corrogate electronic (Hammett σ) and steric parameters (Taft E) with inhibitory potency, as seen in antiviral sulfonamide studies .
How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., bromine substitution on the benzene ring) .
- Transition State Modeling : Simulate SNAr mechanisms at the brominated position using Gaussian or ORCA software .
- Solvent Effects : Evaluate solvent polarity (e.g., DMSO vs. ethanol) on activation energy via COSMO-RS .
What are common by-products formed during its synthesis, and how are they identified?
Basic Research Question
- Over-Sulfonylation : Bis-sulfonamide by-products may form if reaction stoichiometry is uncontrolled; monitor via LC-MS (e.g., m/z 550–600 range) .
- Debromination : Reduction of the bromo group can occur under basic conditions; confirm absence via XPS or NMR .
- Polymerization : Tetrahydroquinoline ring-opening products (e.g., quinoline derivatives) are identified by GC-MS and IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
